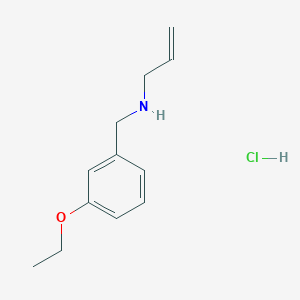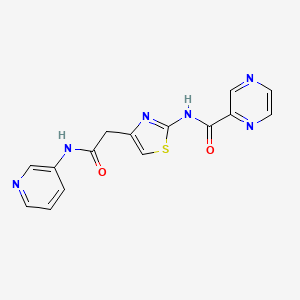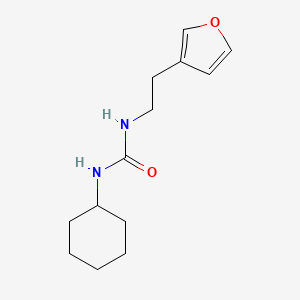![molecular formula C20H21N5 B2988893 5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 849921-33-1](/img/structure/B2988893.png)
5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-(tert-butyl)-7-(1H-imidazol-1-yl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring that includes two nitrogen atoms, and a pyrazolo[1,5-a]pyrimidine moiety, which is a fused bicyclic system containing pyrazole and pyrimidine rings .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the imidazole ring, possibly through a process similar to the regiocontrolled synthesis of substituted imidazoles . The pyrazolo[1,5-a]pyrimidine moiety could be formed through a series of reactions involving the condensation of appropriate precursors .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole and pyrazolo[1,5-a]pyrimidine rings would contribute to the planarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the imidazole and pyrazolo[1,5-a]pyrimidine rings. These heterocyclic structures are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the imidazole and pyrazolo[1,5-a]pyrimidine rings could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Structural Insights and Hydrogen Bonding
The study of the structural characteristics of pyrazolo[1,5-a]pyrimidine derivatives, such as 7-amino-5-tert-butyl-2-methylpyrazolo[1,5-a]pyrimidine, reveals their potential in forming hydrogen-bonded chains and frameworks. These compounds exhibit interesting hydrogen bonding patterns, which could be leveraged in materials science and crystal engineering for the development of novel materials with specific properties. The detailed analysis of their crystal structure provides insights into their potential applications in creating hydrogen-bonded assemblies with unique physical and chemical properties (Portilla et al., 2006).
Biological Evaluation and Theoretical Studies
Pyrazolo[1,5-a]pyrimidine derivatives have been explored for their biological activities, including antitumor, antimicrobial, and antioxidant activities. The synthesis of novel pyrazole and pyrimidine derivatives, including pyrazolo[1,5-a]pyrimidines, demonstrates their significant in vitro antitumor activity against specific cell lines, as well as high antimicrobial and antioxidant activities. Density Functional Theory (DFT) calculations help in understanding the equilibrium geometry of these molecules, providing a basis for the structure-activity relationship (SAR) studies. These findings suggest their potential in drug development and as agents in treating various diseases (Farag & Fahim, 2019).
Anti-Inflammatory and Antimicrobial Applications
The exploration of pyrazolo[1,5-a]pyrimidine derivatives for their anti-inflammatory and antimicrobial properties has yielded promising results. Certain derivatives have been found to exhibit significant anti-inflammatory activity without the ulcerogenic activity typically associated with nonsteroidal anti-inflammatory drugs (NSAIDs). This suggests their potential as safer therapeutic agents for inflammation-related conditions. Moreover, their antimicrobial activity against a range of pathogens highlights their versatility and potential in addressing antibiotic resistance issues (Auzzi et al., 1983).
Synthesis and Chemical Reactions
The synthesis and characterization of pyrazolo[1,5-a]pyrimidine derivatives are critical for their application in scientific research. Novel synthetic pathways have been developed for creating these compounds, including methods for introducing various functional groups and structural modifications. These synthetic advancements enable the exploration of their chemical reactivity and potential applications in medicinal chemistry and material science (Quiroga et al., 2008).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-tert-butyl-7-imidazol-1-yl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5/c1-14-18(15-8-6-5-7-9-15)19-22-16(20(2,3)4)12-17(25(19)23-14)24-11-10-21-13-24/h5-13H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZBFAQRSOPYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2988811.png)




![2-amino-4-(4-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2988823.png)



![9-(3,4-dimethylphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2988829.png)


![N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)